molecular formula C10H9N3O B2809795 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile CAS No. 2034154-04-4

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

Cat. No. B2809795
CAS RN: 2034154-04-4
M. Wt: 187.202
InChI Key: QXILSMJDSZEPIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Nicotinonitrile derivatives are obtained in fair to good yields . The structures of all new compounds were established by spectroscopic characteristics .

Scientific Research Applications

Versatile Fluorophores for Material Science

  • Environmental Sensitivity and Fluorescence Applications : A study by Hussein et al. (2019) developed a simple and efficient method for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emissions, making them suitable for applications in material science due to their pronounced emission spectra E. Hussein, N. El Guesmi, Saleh A. Ahmed.

Nonlinear Optical (NLO) Materials

Anticorrosive Agents

  • Corrosion Inhibition in Hydrochloric Acid Environment : Salman et al. (2019) investigated a nicotinonitrile derivative's efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating excellent inhibition efficiency. This suggests the utility of nicotinonitrile derivatives in protecting metals against corrosion in acidic environments T. Salman, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff.

Antiprotozoal Agents

  • Synthesis and Antiprotozoal Activity : Ismail et al. (2003) synthesized derivatives that showed promising in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, with some compounds being curative in an in vivo mouse model. This research points to the potential of nicotinonitrile derivatives in treating protozoal infections M. Ismail, R. Brun, J. Easterbrook, F. Tanious, W. Wilson, D. Boykin.

Anticancer Research

properties

IUPAC Name

5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXILSMJDSZEPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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